molecular formula C21H15ClN2O2S B4897971 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide

Cat. No. B4897971
M. Wt: 394.9 g/mol
InChI Key: RRZDFEGNNJIGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and biochemistry.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide involves the inhibition of various enzymes and proteins such as topoisomerase II, protein kinase C, and tubulin. This leads to the disruption of various cellular processes such as DNA replication, cell division, and protein synthesis, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and modulate the immune system. In addition, it has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide in lab experiments include its high potency, low toxicity in normal cells, and its ability to inhibit various enzymes and proteins. However, its limitations include its low solubility in water, making it difficult to administer in vivo, and its potential for off-target effects, which may lead to unintended consequences.

Future Directions

There are several future directions for the research and development of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide. These include the development of new synthesis methods to improve the yield and purity of the compound, the identification of new targets for inhibition, and the optimization of its pharmacokinetic properties for in vivo use. In addition, the potential applications of this compound in other fields such as agriculture and biochemistry should be further explored.

Synthesis Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide involves the reaction of 4-chloro-3-methoxybenzoic acid with 2-aminobenzothiazole in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography to obtain a pure form of this compound.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. In agriculture, it has been used as a fungicide to control various plant diseases. In biochemistry, it has been used to study the mechanism of action of various enzymes and proteins.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2S/c1-26-18-11-8-14(12-16(18)22)20(25)23-15-9-6-13(7-10-15)21-24-17-4-2-3-5-19(17)27-21/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZDFEGNNJIGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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